Cas no 30992-67-7 (4-Hydroxy-8-benzyloxycoumarin)

4-Hydroxy-8-benzyloxycoumarin 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-8-benzyloxycoumarin
- 8-(Benzyloxy)-4-hydroxy-coumarin
- 4-Hydroxy-8-(phenylmethoxy)-2H-1-benzopyran-2-one
- 4-hydroxy-8-phenylmethoxychromen-2-one
- 2H-1-Benzopyran-2-one, 4-hydroxy-8-(phenylmethoxy)-
- 8-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one
- 8-(Benzyloxy)-4-hydroxy-2H-chromen-2-one
- DTXSID10725333
- AKOS027447733
- 30992-67-7
- DB-295365
-
- インチ: InChI=1S/C16H12O4/c17-13-9-15(18)20-16-12(13)7-4-8-14(16)19-10-11-5-2-1-3-6-11/h1-9,17H,10H2
- InChIKey: CSMRRRMWQAEPGF-UHFFFAOYSA-N
- ほほえんだ: c1ccc(cc1)COc2cccc3c2oc(=O)cc3O
計算された属性
- せいみつぶんしりょう: 268.07400
- どういたいしつりょう: 268.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 55.8Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 497.9±45.0 °C at 760 mmHg
- フラッシュポイント: 191.2±22.2 °C
- PSA: 59.67000
- LogP: 3.07760
- じょうきあつ: 0.0±1.3 mmHg at 25°C
4-Hydroxy-8-benzyloxycoumarin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Hydroxy-8-benzyloxycoumarin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H829940-10mg |
4-Hydroxy-8-benzyloxycoumarin |
30992-67-7 | 10mg |
$161.00 | 2023-05-18 | ||
TRC | H829940-50mg |
4-Hydroxy-8-benzyloxycoumarin |
30992-67-7 | 50mg |
$735.00 | 2023-05-18 | ||
TRC | H829940-5mg |
4-Hydroxy-8-benzyloxycoumarin |
30992-67-7 | 5mg |
$115.00 | 2023-05-18 | ||
TRC | H829940-25 mg |
4-Hydroxy-8-benzyloxycoumarin |
30992-67-7 | 25mg |
315.00 | 2021-08-05 | ||
TRC | H829940-10 mg |
4-Hydroxy-8-benzyloxycoumarin |
30992-67-7 | 10mg |
130.00 | 2021-08-05 | ||
TRC | H829940-100mg |
4-Hydroxy-8-benzyloxycoumarin |
30992-67-7 | 100mg |
$1275.00 | 2023-05-18 | ||
TRC | H829940-50 mg |
4-Hydroxy-8-benzyloxycoumarin |
30992-67-7 | 50mg |
605.00 | 2021-08-05 | ||
TRC | H829940-100 mg |
4-Hydroxy-8-benzyloxycoumarin |
30992-67-7 | 100MG |
1055.00 | 2021-08-05 | ||
TRC | H829940-25mg |
4-Hydroxy-8-benzyloxycoumarin |
30992-67-7 | 25mg |
$385.00 | 2023-05-18 |
4-Hydroxy-8-benzyloxycoumarin 関連文献
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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8. Book reviews
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
4-Hydroxy-8-benzyloxycoumarinに関する追加情報
Exploring 4-Hydroxy-8-benzyloxycoumarin (CAS No. 30992-67-7): A Versatile Coumarin Derivative with Multidisciplinary Applications
The compound 4-Hydroxy-8-benzyloxycoumarin (CAS 30992-67-7) is a structurally unique benzyloxy-substituted coumarin that has garnered significant attention in pharmaceutical, cosmetic, and material science research. As a member of the coumarin family, it shares the characteristic benzopyrone core but distinguishes itself through the strategic hydroxy and benzyloxy functional groups at positions 4 and 8, respectively. This molecular architecture endows it with enhanced photophysical properties and biological activity compared to simpler coumarins.
Recent studies highlight its potential as a fluorescent probe for bioimaging, owing to its tunable emission spectra and high quantum yield. Researchers are particularly interested in its solvatochromic behavior, which makes it valuable for microenvironment sensing in cellular systems. The 8-benzyloxy moiety contributes to improved lipid solubility, facilitating membrane penetration – a property leveraged in developing targeted drug delivery systems. These characteristics align with current trends in precision medicine and theranostic applications, addressing frequent search queries about "smart molecular probes" and "multifunctional pharmaceutical agents".
In cosmetic science, 4-Hydroxy-8-benzyloxycoumarin is investigated for its UV-absorbing capacity and antioxidant potential. Its ability to scavenge free radicals while maintaining photostability makes it a candidate for anti-aging formulations, responding to the booming market demand for "stable natural-derived actives". The compound's structure-activity relationship has been extensively studied, with modifications to the benzyl group yielding derivatives with varied biological profiles – a hot topic in "molecular optimization" discussions.
The synthetic accessibility of 30992-67-7 through Pechmann condensation or Knoevenagel-type reactions makes it attractive for industrial-scale production. Process chemists have optimized routes to achieve high yields while minimizing byproducts, addressing the pharmaceutical industry's focus on "green chemistry" and "atom economy". Analytical characterization typically involves HPLC-UV, mass spectrometry, and NMR spectroscopy, with the phenolic proton at position 4 serving as a distinctive spectroscopic marker.
Material scientists exploit the compound's solid-state fluorescence for developing organic optoelectronic devices. Its ability to form supramolecular assemblies through π-π stacking and hydrogen bonding has inspired research into luminescent sensors and molecular switches – areas frequently searched in relation to "smart materials". The benzyl group's rotational freedom introduces interesting conformational dynamics, studied through temperature-dependent NMR and computational modeling.
Safety evaluations indicate that 4-Hydroxy-8-benzyloxycoumarin exhibits favorable toxicological profiles at physiological concentrations, though comprehensive ADME studies are ongoing. Its metabolic pathways involving glucuronidation and sulfation of the 4-hydroxy group mirror those of dietary coumarins, a reassuring finding for translational applications. These pharmacological properties intersect with popular searches about "natural compound derivatives" and "metabolically stable molecules".
Current challenges in working with this compound include optimizing its water solubility for biological applications and developing selective benzyloxy deprotection methods for further derivatization. Researchers are exploring nanocarrier systems and prodrug approaches to overcome these limitations, reflecting the broader field's interest in "bioavailability enhancement" strategies. The compound's structure-property relationships continue to be elucidated through cutting-edge techniques like time-resolved spectroscopy and molecular docking studies.
As the scientific community increasingly values multifunctional compounds, 4-Hydroxy-8-benzyloxycoumarin stands out for its combination of optical properties, biological activity, and structural versatility. Its ongoing investigation bridges traditional natural product chemistry with modern molecular design, offering solutions to contemporary challenges in drug discovery, diagnostic imaging, and functional materials development. Future research directions likely include exploring its enzyme inhibition potential and developing hybrid materials with inorganic nanoparticles, areas consistently ranking high in academic search trends.
30992-67-7 (4-Hydroxy-8-benzyloxycoumarin) 関連製品
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